N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride
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Overview
Description
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with aroyl isothiocyanates to form thiourea derivatives, which then undergo a thiazine ring closure to yield the desired benzoxazine compound . Another approach involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity . This mechanism is particularly relevant in its role as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of oxygen in the benzoxazine ring and exhibit similar biological activities.
2-Amino-4H-3,1-benzoxazin-4-ones: Known for their potency as acyl-enzyme inhibitors.
Uniqueness
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both amine and benzoxazine functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
55709-93-8 |
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Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
(4,4-diethyl-1,3-benzoxazin-2-yl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-5-17(6-2)14-11-9-10-12-15(14)20-16(18-17)13-19(7-3)8-4;/h9-12H,5-8,13H2,1-4H3;1H |
InChI Key |
CDXVQAGFMZHBOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2OC(=N1)C[NH+](CC)CC)CC.[Cl-] |
Origin of Product |
United States |
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